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Compound of Interest

Compound Name: Sofosbuvir impurity N

Cat. No.: B1499794 Get Quote

Introduction
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. It is a

nucleotide analog prodrug that, upon metabolic activation, inhibits the HCV NS5B RNA-

dependent RNA polymerase, a critical enzyme for viral replication.[1][2][3][4][5][6] The purity of

the active pharmaceutical ingredient (API) is paramount to ensure the safety and efficacy of the

final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH)

and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the

identification, qualification, and control of impurities in drug substances. This application note

details the use of Sofosbuvir Impurity N, a diastereoisomer of Sofosbuvir, as a reference

standard in the quality control of Sofosbuvir bulk drug and finished pharmaceutical products.

Sofosbuvir Impurity N: Characterization
Sofosbuvir Impurity N is a diastereoisomer of Sofosbuvir. Its formation is often related to the

synthetic process of the API. As a closely related impurity, its chromatographic separation and

quantification are critical for ensuring the quality of Sofosbuvir.
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Parameter Value

IUPAC Name

(2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-

3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-

hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)

(phenoxy)phosphoryl)amino)propanoate

CAS Number 1394157-34-6

Molecular Formula C₂₂H₂₉FN₃O₉P

Molecular Weight 529.45 g/mol

Mechanism of Action of Sofosbuvir
Sofosbuvir is a prodrug that is converted intracellularly to its pharmacologically active

triphosphate form, GS-461203. This active metabolite mimics the natural uridine nucleotide and

is incorporated into the growing HCV RNA chain by the NS5B polymerase. Upon incorporation,

GS-461203 acts as a chain terminator, thus preventing viral replication.[1][3][4][6][7]
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Figure 1: Metabolic activation pathway of Sofosbuvir.
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This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC)

method for the quantification of Sofosbuvir Impurity N in Sofosbuvir API and pharmaceutical

dosage forms.

Materials and Reagents
Sofosbuvir Reference Standard (USP or equivalent)

Sofosbuvir Impurity N Reference Standard

Acetonitrile (HPLC grade)

Trifluoroacetic acid (TFA, HPLC grade)

Water (HPLC grade, filtered and degassed)

Methanol (HPLC grade)

Sofosbuvir API or tablets for analysis

Instrumentation
HPLC system with a UV detector

Analytical balance

Volumetric flasks and pipettes

Syringe filters (0.45 µm)

Chromatographic Conditions
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Parameter Condition

Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm

Mobile Phase
0.1% Trifluoroacetic acid in Water : Acetonitrile

(50:50, v/v)

Flow Rate 1.0 mL/min

Detection Wavelength 260 nm

Injection Volume 10 µL

Column Temperature Ambient

Run Time Approximately 10 minutes

Preparation of Solutions
Diluent: Water : Acetonitrile (50:50, v/v)

Standard Stock Solution (Sofosbuvir): Accurately weigh about 40 mg of Sofosbuvir Reference

Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain

a concentration of 0.4 mg/mL.

Impurity Stock Solution (Sofosbuvir Impurity N): Accurately weigh about 2.5 mg of

Sofosbuvir Impurity N Reference Standard into a 100 mL volumetric flask. Dissolve in and

dilute to volume with diluent to obtain a concentration of 0.025 mg/mL.

System Suitability Solution: Mix equal volumes of the Standard Stock Solution and the Impurity

Stock Solution.

Calibration Standard Solutions: Prepare a series of calibration standards by diluting the

Impurity Stock Solution with diluent to achieve concentrations ranging from the limit of

quantification (LOQ) to approximately 150% of the specified limit for the impurity.

Sample Solution (API): Accurately weigh about 40 mg of the Sofosbuvir API test sample into a

100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
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Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh

a portion of the powder equivalent to about 400 mg of Sofosbuvir into a 100 mL volumetric

flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute

to volume with diluent. Centrifuge a portion of this solution and then filter the supernatant

through a 0.45 µm syringe filter.
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Figure 2: Experimental workflow for quality control.
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System Suitability
Inject the System Suitability Solution and record the chromatograms. The system is suitable for

use if the following criteria are met:

Parameter Acceptance Criteria

Resolution
The resolution between the Sofosbuvir and

Sofosbuvir Impurity N peaks is not less than 2.0.

Tailing Factor
The tailing factor for the Sofosbuvir and Impurity

N peaks is not more than 2.0.

Relative Standard Deviation (RSD)
The RSD for replicate injections of the standard

solution is not more than 2.0%.

Analysis
Inject the diluent as a blank to ensure no interfering peaks are present.

Inject the calibration standard solutions and plot a calibration curve of peak area versus

concentration for Sofosbuvir Impurity N.

Inject the sample solution in duplicate.

Calculate the concentration of Sofosbuvir Impurity N in the sample solution using the

calibration curve.

Calculate the percentage of Sofosbuvir Impurity N in the Sofosbuvir sample.

Quantitative Data Summary
The following table summarizes typical performance data for RP-HPLC methods used for the

analysis of Sofosbuvir and its impurities.[8][9]
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Parameter Sofosbuvir Sofosbuvir Impurity

Linearity Range (µg/mL) 160 - 480 10 - 30

Correlation Coefficient (r²) > 0.999 > 0.999

Limit of Detection (LOD) 0.01% (0.04 µg) 0.03% (0.12 µg)

Limit of Quantification (LOQ) 0.50% (0.125 µg) 1.50% (0.375 µg)

Retention Time (min) ~3.7 ~5.7

Conclusion
The use of a well-characterized reference standard for Sofosbuvir Impurity N is essential for

the accurate and reliable quality control of Sofosbuvir. The RP-HPLC method described in this

application note provides a robust and sensitive approach for the quantification of this critical

impurity, ensuring that the final drug product meets the required purity specifications for safety

and efficacy. Adherence to such quality control protocols is vital for regulatory compliance and

for safeguarding public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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